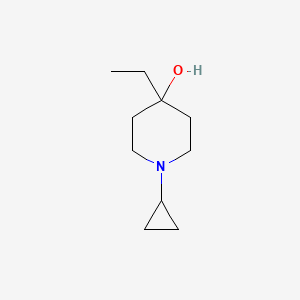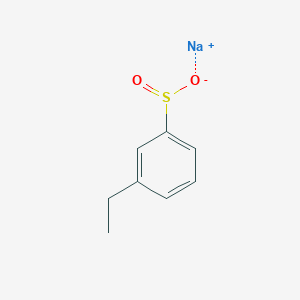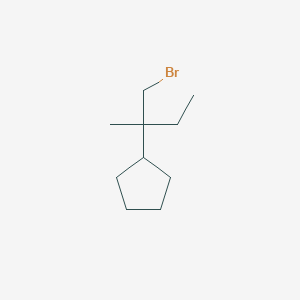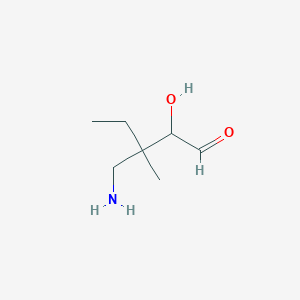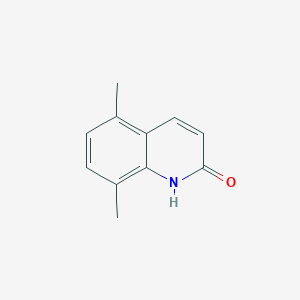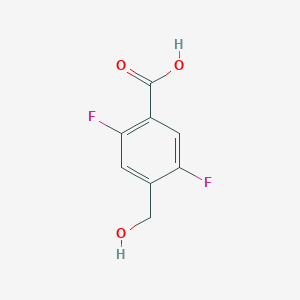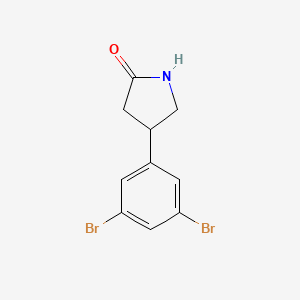![molecular formula C7H9F2NO2 B13174568 Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13174568.png)
Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate is a synthetic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro[2.3]hexane ring system, which includes a nitrogen atom and two fluorine atoms. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluoromethylating agent with a suitable azaspiro compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also help in optimizing the reaction parameters to achieve higher purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate involves its interaction with specific molecular targets in biological systems. The presence of the difluoromethyl group and the spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate various biochemical processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (3r,4R)-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate hydrochloride
- Ethyl 5-(diphenylmethyl)-1-methyl-5-azaspiro[2.3]hexane-1-carboxylate
Uniqueness
Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate is unique due to its specific spirocyclic structure and the presence of the difluoromethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in certain contexts .
Propriétés
Formule moléculaire |
C7H9F2NO2 |
|---|---|
Poids moléculaire |
177.15 g/mol |
Nom IUPAC |
methyl 2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate |
InChI |
InChI=1S/C7H9F2NO2/c1-12-5(11)4-6(3-10-4)2-7(6,8)9/h4,10H,2-3H2,1H3 |
Clé InChI |
MVUKBCAWAGLNDF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2(CC2(F)F)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


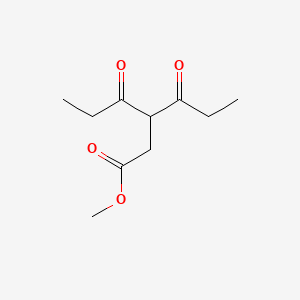

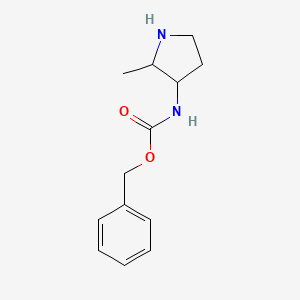
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine](/img/structure/B13174534.png)
![N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B13174540.png)
